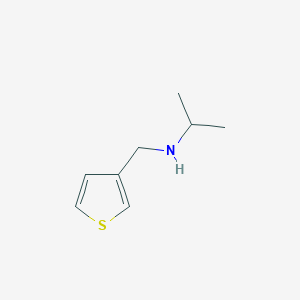

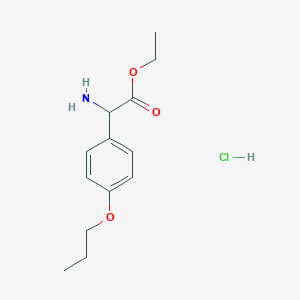

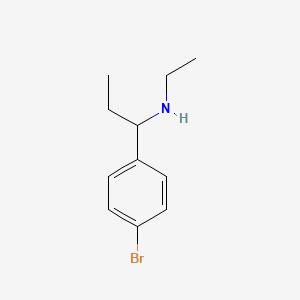

![molecular formula C9H9NS B1341052 Benzo[b]thiophen-7-ylmethanamine CAS No. 880251-15-0](/img/structure/B1341052.png)

Benzo[b]thiophen-7-ylmethanamine

Descripción general

Descripción

Benzo[b]thiophen-7-ylmethanamine is a compound that belongs to a class of compounds known as selective estrogen receptor modulators (SERMs). These compounds exhibit estrogen agonist-like actions on bone tissues and serum lipids while displaying potent estrogen antagonist properties in the breast and uterus .

Synthesis Analysis

The synthesis of benzo[b]thiophenes, including Benzo[b]thiophen-7-ylmethanamine, can be achieved through various methods. One such method involves a palladium-catalyzed C-H arylation of electron-enriched heteroarenes with aryl bromides and aryl chlorides . Another method involves a one-step intermolecular reaction between easily available o-silylaryl triflates and alkynyl sulfides .Molecular Structure Analysis

The molecular formula of Benzo[b]thiophen-7-ylmethanamine is C9H9NS . The average mass is 163.240 Da and the monoisotopic mass is 163.045563 Da .Chemical Reactions Analysis

Benzo[b]thiophenes, including Benzo[b]thiophen-7-ylmethanamine, can be synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner . This process involves an aryne reaction with alkynyl sulfides .Physical And Chemical Properties Analysis

The molecular weight of Benzo[b]thiophen-7-ylmethanamine is 199.70 g/mol . The molecular formula is C9H9NS .Aplicaciones Científicas De Investigación

Pharmaceutical Research Drug Design and Development

Benzo[b]thiophen-7-ylmethanamine serves as a core structure in medicinal chemistry due to its similarity to active compounds used in drug development. Its derivatives are explored for various biological activities, which makes it a valuable scaffold in the design of new potent lead molecules for pharmaceuticals .

Organic Synthesis Building Block for Complex Molecules

This compound is utilized as a building block in organic synthesis, allowing chemists to create a broad range of substituted benzo[b]thiophenes. These derivatives can be tailored with different functional groups to yield molecules with desired properties for further research and development .

Antioxidant Research Evaluating Antioxidant Capacities

Some derivatives of benzo[b]thiophen-7-ylmethanamine have shown high antioxidant capacities, surpassing those of known antioxidants like trolox. This indicates potential applications in studying oxidative stress and designing antioxidant agents .

Chemical Synthesis Aryne Reaction Studies

The compound is also involved in aryne reaction studies, which are crucial for one-step synthesis methods that enhance efficiency in chemical production processes .

Mecanismo De Acción

Target of Action

The primary targets of Benzo[b]thiophen-7-ylmethanamine are currently unknown. This compound is a derivative of benzothiophenes, which are a promising class of organosulfur compounds . Benzothiophenes have been used in a broad range of research fields including pharmaceutical sciences and materials chemistry .

Mode of Action

It is known that benzothiophenes can be synthesized from aryne precursors and alkynyl sulfides, starting from the nucleophilic attack of the sulfur or carbon of alkynyl sulfides to electrophilic aryne intermediates followed by ring-closure .

Biochemical Pathways

aureus and have potential to be used as antifungal agents . They also showed high antioxidant capacities .

Pharmacokinetics

It is known that this compound has high gastrointestinal (gi) absorption and is bbb permeant . It is also a P-gp substrate .

Action Environment

It is known that the compound’s lipophilicity and water solubility can influence its bioavailability and efficacy .

Safety and Hazards

Direcciones Futuras

Benzo[b]thiophenes are a promising class of organosulfur compounds . They have served in a broad range of research fields including pharmaceutical sciences and materials chemistry . The synthesis of diverse multisubstituted benzothiophene derivatives involving a pentacyclic compound was achieved by virtue of the good functional group tolerance and versatile C2 functionalizations .

Propiedades

IUPAC Name |

1-benzothiophen-7-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-5H,6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRBCWMLRLHKHKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)CN)SC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90586323 | |

| Record name | 1-(1-Benzothiophen-7-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[b]thiophen-7-ylmethanamine | |

CAS RN |

880251-15-0 | |

| Record name | 1-(1-Benzothiophen-7-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(Aminomethyl)benzo[b]thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

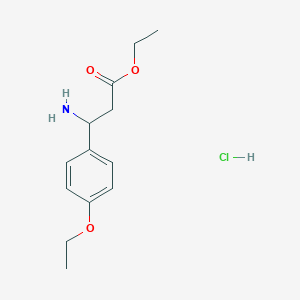

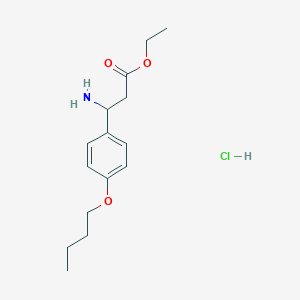

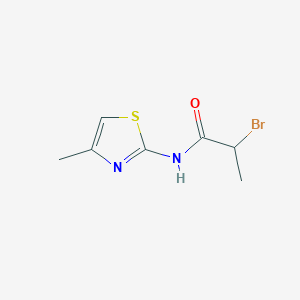

![5-(furan-2-yl)-1-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1340971.png)

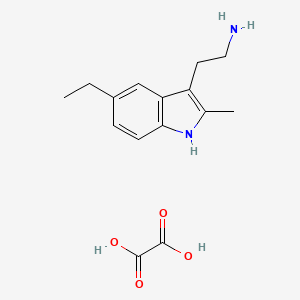

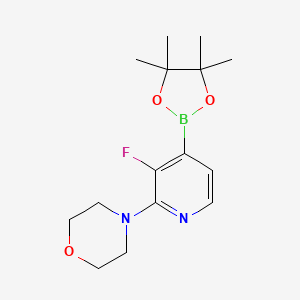

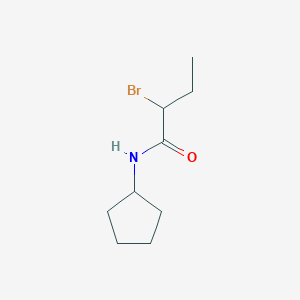

![4-[(Dimethylamino)methyl]-5-methyl-1,2-oxazole-3-carboxylic acid](/img/structure/B1340990.png)

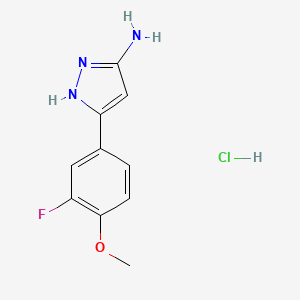

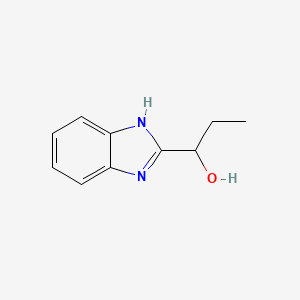

![3-[(3,5-Dimethylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1340995.png)